Fluoro(tetraphenyl)-lambda~5~-phosphane
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Overview
Description
Fluoro(tetraphenyl)-lambda~5~-phosphane is a unique organophosphorus compound characterized by the presence of a fluorine atom and four phenyl groups attached to a central phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluoro(tetraphenyl)-lambda~5~-phosphane typically involves the reaction of tetraphenylphosphonium chloride with a fluorinating agent such as silver fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
Ph4PCl+AgF→Ph4PF+AgCl
where Ph represents a phenyl group.
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely to follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Fluoro(tetraphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as halides or alkoxides.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction can lead to the formation of phosphines.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium halides or alcohols under mild conditions.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Yield various substituted phosphines.
Oxidation Reactions: Produce phosphine oxides.
Reduction Reactions: Result in the formation of phosphines.
Scientific Research Applications
Fluoro(tetraphenyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Materials Science: Employed in the synthesis of novel materials with unique electronic properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a probe for studying biological processes.
Industry: Utilized in the development of advanced materials for electronics and photonics.
Mechanism of Action
The mechanism of action of fluoro(tetraphenyl)-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with various metal ions. The fluorine atom and phenyl groups influence the electronic properties of the phosphorus atom, making it a versatile compound in catalysis and materials science. The molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed.
Comparison with Similar Compounds
Tetraphenylphosphonium Chloride: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Tetraphenylphosphine: Similar structure but without the fluorine atom, leading to different electronic properties.
Fluorotriphenylphosphine: Contains three phenyl groups and one fluorine atom, offering different steric and electronic characteristics.
Uniqueness: Fluoro(tetraphenyl)-lambda~5~-phosphane is unique due to the presence of both the fluorine atom and four phenyl groups, which confer distinctive reactivity and electronic properties. This makes it particularly valuable in applications requiring specific ligand characteristics and reactivity profiles.
Properties
CAS No. |
117968-12-4 |
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Molecular Formula |
C24H20FP |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
fluoro(tetraphenyl)-λ5-phosphane |
InChI |
InChI=1S/C24H20FP/c25-26(21-13-5-1-6-14-21,22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
WRMMXKURNSFFNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)F |
Origin of Product |
United States |
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